molecular formula C12H12Cl2N2O2 B8054409 4-(3,5-Dichloropyrazin-2-yl)bicyclo[2.2.1]heptane-1-carboxylic acid

4-(3,5-Dichloropyrazin-2-yl)bicyclo[2.2.1]heptane-1-carboxylic acid

Cat. No.: B8054409
M. Wt: 287.14 g/mol
InChI Key: MAIBHNRRPPWDLY-UHFFFAOYSA-N
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Description

4-(3,5-Dichloropyrazin-2-yl)bicyclo[221]heptane-1-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure and the presence of a pyrazine ring substituted with chlorine atoms

Properties

IUPAC Name

4-(3,5-dichloropyrazin-2-yl)bicyclo[2.2.1]heptane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2N2O2/c13-7-5-15-8(9(14)16-7)11-1-3-12(6-11,4-2-11)10(17)18/h5H,1-4,6H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAIBHNRRPPWDLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(C2)C3=NC=C(N=C3Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dichloropyrazin-2-yl)bicyclo[2.2.1]heptane-1-carboxylic acid typically involves a multi-step process. One common approach is the [4 + 2] cycloaddition reaction, which allows for the formation of the bicyclo[2.2.1]heptane scaffold. This reaction can be catalyzed by chiral tertiary amines under mild conditions, providing high enantioselectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dichloropyrazin-2-yl)bicyclo[2.2.1]heptane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

    Substitution: Chlorine atoms on the pyrazine ring can be substituted with other groups, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

4-(3,5-Dichloropyrazin-2-yl)bicyclo[2.2.1]heptane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism by which 4-(3,5-Dichloropyrazin-2-yl)bicyclo[2.2.1]heptane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chlorine atoms on the pyrazine ring can enhance binding affinity and specificity, while the bicyclic structure provides stability and rigidity to the molecule.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptane-1-carboxylic acid: Lacks the pyrazine ring and chlorine substitutions.

    3,5-Dichloropyrazine-2-carboxylic acid: Lacks the bicyclic structure.

    Camphor: Contains a similar bicyclic structure but different functional groups.

Uniqueness

4-(3,5-Dichloropyrazin-2-yl)bicyclo[22

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